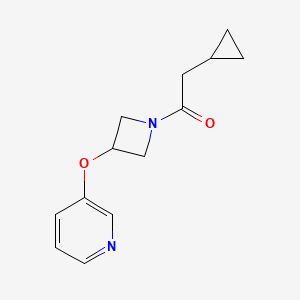

2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone” is a complex organic molecule. It contains a cyclopropyl group, an azetidine ring, and a pyridine ring. The azetidine ring is a four-membered cyclic amine, and the pyridine ring is a six-membered ring with one nitrogen atom . The compound also contains an ether linkage (indicated by the ‘yloxy’ part of the name), connecting the pyridine and azetidine rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and pyridine rings, along with the cyclopropyl group . The ether linkage would provide some polarity to the molecule, and the nitrogen in the azetidine and pyridine rings could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The ether linkage might be susceptible to cleavage under acidic or basic conditions. The azetidine ring, being a strained four-membered ring, might be reactive towards ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an ether linkage and a nitrogen-containing ring could influence its solubility in different solvents .Scientific Research Applications

- Researchers have investigated the antiproliferative properties of this compound in breast cancer cells. Specifically, it demonstrated significant activity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM. Additionally, it exhibited potency in the triple-negative breast cancer cell line MDA-MB-231 .

- 2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone inhibits tubulin assembly by interacting with the colchicine-binding site on tubulin. It reduces tubulin polymerization, which is crucial for cell division and growth .

- Designed as a colchicine-binding site inhibitor, this compound targets the same binding site as colchicine. CBSIs have potential applications in cancer therapy due to their effects on microtubule dynamics .

- The compound replaces the ethylene bridge of combretastatin A-4 (CA-4) with a β-lactam (2-azetidinone) scaffold. This modification enhances its pharmacological properties and provides a novel structural framework for drug development .

- Compound 9q, a derivative of 2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, arrests MCF-7 cells in the G2/M phase and induces cellular apoptosis. Understanding its impact on cell cycle regulation is crucial for therapeutic applications .

- Given its potent antiproliferative effects and tubulin inhibition, further studies may explore its potential as a chemotherapeutic agent. Investigating its efficacy, safety, and mechanism of action could lead to clinical applications .

Antiproliferative Effects in Breast Cancer Cells

Tubulin Destabilization and Inhibition

Colchicine-Binding Site Inhibitor (CBSI)

β-Lactam Scaffold Replacement

Cell Cycle Arrest and Apoptosis

Potential Chemotherapeutic Agent

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Related compounds have been shown to have significant effects on cellular processes .

Action Environment

Environmental factors such as pH, temperature, and presence of other molecules can significantly affect the action of a compound .

properties

IUPAC Name |

2-cyclopropyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-13(6-10-3-4-10)15-8-12(9-15)17-11-2-1-5-14-7-11/h1-2,5,7,10,12H,3-4,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREVALVJFYBEMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethylphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2477921.png)

![3-Hydroxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2477922.png)

![Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2477923.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2477930.png)

![6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2477936.png)